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molecular formula C12H11NO B8815677 4-Cyclopropylcarbonylphenylacetonitrile

4-Cyclopropylcarbonylphenylacetonitrile

Cat. No. B8815677
M. Wt: 185.22 g/mol
InChI Key: ZYNFLGUZGVTJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06559312B2

Procedure details

Mix (4-bromomethyl-phenyl)-cyclopropyl-methanone (5.0 g, 21 mmol), potassium cyanide (2.0 g, 30 mmol), tetrabutylammonium bromide (150 mg), water (5 mL) and acetonitrile (50 mL). Mechanically stir at room temperature for 3 hours, pour into water (450 mL) and stir overnight. Collect by filtration and recrystallize (hexane) to give the title compound as a white crystalline solid; mp 86-87° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([CH:11]2[CH2:13][CH2:12]2)=[O:10])=[CH:5][CH:4]=1.[C-]#N.[K+].[C:17](#[N:19])C>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH:11]1([C:9]([C:6]2[CH:7]=[CH:8][C:3]([CH2:2][C:17]#[N:19])=[CH:4][CH:5]=2)=[O:10])[CH2:13][CH2:12]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C(=O)C1CC1
Name
Quantity
2 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
150 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
450 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Mechanically stir at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stir overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Collect by filtration
CUSTOM
Type
CUSTOM
Details
recrystallize (hexane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CC1)C(=O)C1=CC=C(C=C1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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